molecular formula C12H12FNO2S2 B10969348 3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10969348
M. Wt: 285.4 g/mol
InChI Key: YCVJOVAAYIMPQP-UHFFFAOYSA-N
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Description

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a thiophene ring, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of benzene-1-sulfonyl chloride with an amine to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known for its antibacterial and anti-inflammatory properties.

    Material Science: The thiophene ring in the compound makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom and thiophene ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the fluorine atom at a different position.

    3-Chloro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Chlorine atom instead of fluorine.

    3-Fluoro-N-[1-(furan-2-yl)ethyl]benzene-1-sulfonamide: Furan ring instead of thiophene.

Uniqueness

3-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to the specific combination of a fluorine atom, thiophene ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

3-fluoro-N-(1-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-9(12-6-3-7-17-12)14-18(15,16)11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

YCVJOVAAYIMPQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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